[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Overview
Description
[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine is a useful research compound. Its molecular formula is C10H12F3NO and its molecular weight is 219.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in the biochemical processes of the cell .
Biochemical Pathways
The exact biochemical pathways affected by [4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine are currently under investigation. It is believed that the compound may interact with several pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
It is known that the compound has a molecular weight of 21921 , which may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and performs its action .
Biochemical Analysis
Biochemical Properties
[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. Additionally, it may act as an enzyme inhibitor or activator, altering the rate of biochemical reactions . Changes in gene expression can also occur as a result of its interaction with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function . Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its long-term impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects are often observed, where a certain concentration is required to elicit a response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Studying these pathways helps in understanding how the compound is processed and utilized by the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with other biomolecules and its overall function within the cell.
Biological Activity
[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoroethoxy group, which enhances its lipophilicity and may improve its bioavailability compared to other similar compounds. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features:
- A phenyl group substituted with a trifluoroethoxy moiety.
- A methyl group at the para position relative to the amino group.
This configuration allows the compound to interact with various biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances binding affinity, potentially modulating the activity of these targets. The amino group acts as a nucleophile in various organic transformations, facilitating biological interactions.
Biological Activity Assessment
Biological assays are essential for evaluating the activity of this compound. Key areas of focus include:
- Antidepressant Activity : Similar compounds have shown antidepressant effects through inhibition of serotonin uptake.
- Antimicrobial Properties : Compounds with trifluoromethyl groups often exhibit antimicrobial activity.
- Anticancer Potential : Studies have indicated that derivatives of this compound may possess anticancer properties.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methylphenylmethanamine | Methyl group on phenyl | Antidepressant |
3-Trifluoromethylphenylmethanamine | Trifluoromethyl instead of trifluoroethoxy | Antimicrobial |
4-Ethoxyphenylmethanamine | Ethoxy group substitution | Antioxidant |
This compound | Trifluoroethoxy enhances lipophilicity | Potentially diverse activity |
Research Findings and Case Studies
Recent research has focused on the synthesis and biological evaluation of this compound and its derivatives. A study investigating its anticancer efficacy used human glioblastoma cell lines (LN229), demonstrating significant antiproliferative effects with IC50 values below 5 μM in certain derivatives .
Another study highlighted the importance of the trifluoroethoxy moiety in enhancing the lipophilicity and overall bioactivity of related compounds. This suggests that modifications to the molecular structure could lead to improved therapeutic profiles .
Properties
IUPAC Name |
[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7-2-3-8(5-14)9(4-7)15-6-10(11,12)13/h2-4H,5-6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMJVHCRJLGVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.